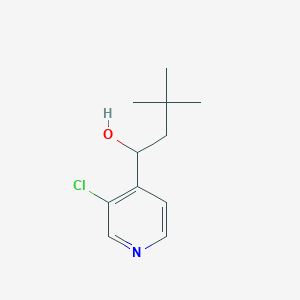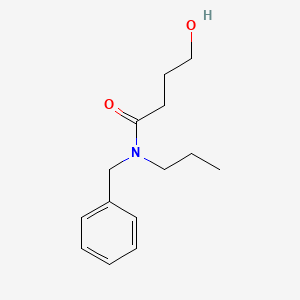
N-benzyl-4-hydroxy-N-propylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-hydroxy-N-propylbutanamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of butanamide, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-hydroxy-N-propylbutanamide typically involves the reaction of benzylamine with 4-hydroxybutanoic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-hydroxy-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of N-benzyl-4-oxobutanamide
Reduction: Formation of N-benzyl-4-hydroxybutylamine
Substitution: Formation of various substituted benzyl derivatives
Applications De Recherche Scientifique
N-benzyl-4-hydroxy-N-propylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-4-hydroxy-N-propylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit gamma-aminobutyric acid (GABA) transporters, which play a crucial role in the central nervous system . By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, leading to potential therapeutic effects such as anticonvulsant and antidepressant activities.
Comparaison Avec Des Composés Similaires
N-benzyl-4-hydroxy-N-propylbutanamide can be compared with other similar compounds such as:
N-benzyl-4-hydroxybutanamide: Lacks the propyl group, which may affect its chemical properties and biological activity.
N-benzyl-4-hydroxy-N-methylbutanamide:
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-benzyl-4-hydroxy-N-propylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-10-15(14(17)9-6-11-16)12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 |
Clé InChI |
VQZXNMLKVKYCSH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=CC=CC=C1)C(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
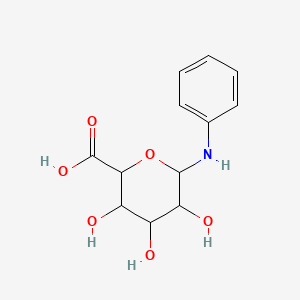
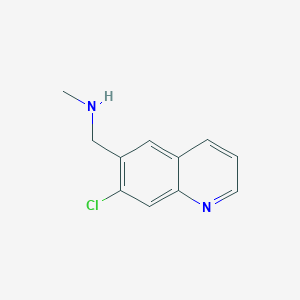
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
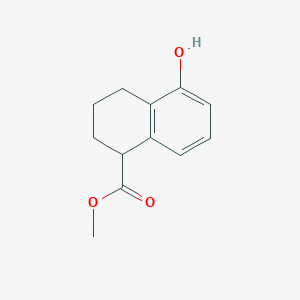
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
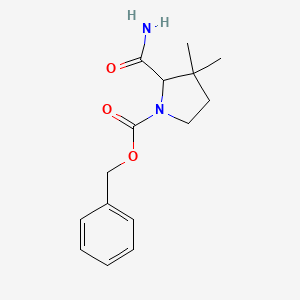
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

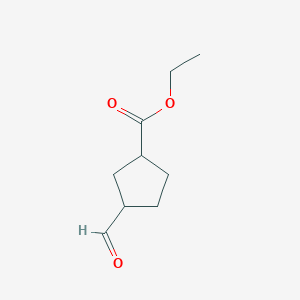
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
